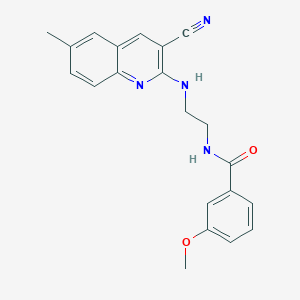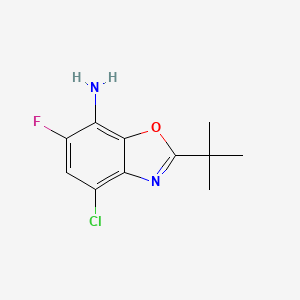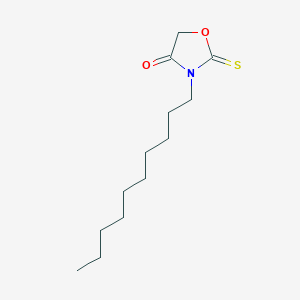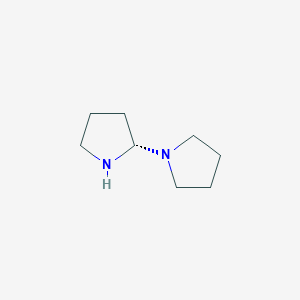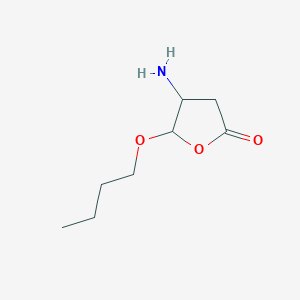![molecular formula C12H14N2O3 B12884986 D-Proline, 1-[(phenylamino)carbonyl]- CAS No. 827612-78-2](/img/structure/B12884986.png)
D-Proline, 1-[(phenylamino)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid is a compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the phenylcarbamoyl group and the carboxylic acid functionality adds to its chemical versatility and biological activity .
Métodos De Preparación
The synthesis of ®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the phenylcarbamoyl and carboxylic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalytic processes to enhance yield and purity .
Análisis De Reacciones Químicas
®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamoyl group, using reagents like sodium hydroxide or ammonia.
Aplicaciones Científicas De Investigación
®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, while the phenylcarbamoyl group may participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparación Con Compuestos Similares
®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in antiviral and anticancer therapies.
Pyrrolidine-2,5-diones: These compounds exhibit significant biological activity, including anti-inflammatory and analgesic effects.
Prolinol: Utilized in asymmetric synthesis and as a chiral auxiliary in organic chemistry.
The uniqueness of ®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.
Propiedades
Número CAS |
827612-78-2 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(2R)-1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16)/t10-/m1/s1 |
Clave InChI |
ZEEAHHXBZHTCOI-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C(=O)NC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


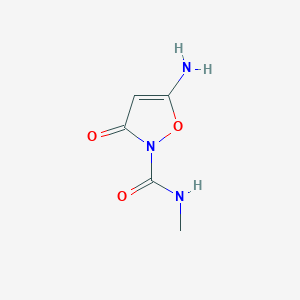
![Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12884918.png)
![N,N-dimethylbenzo[c]isoxazol-5-amine](/img/structure/B12884931.png)

![1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12884940.png)
![7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12884941.png)

